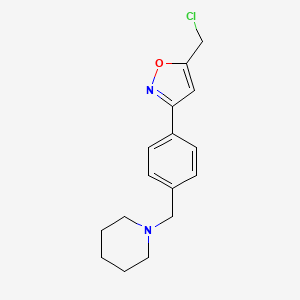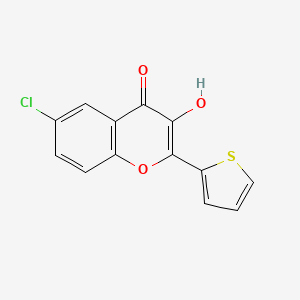![molecular formula C21H18O B11841680 Indeno[2,1-b]pyran, 4-phenyl-2-propyl- CAS No. 62224-60-6](/img/structure/B11841680.png)
Indeno[2,1-b]pyran, 4-phenyl-2-propyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Phenyl-2-propylindeno[2,1-b]pyran is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by a fused ring system that includes an indene and a pyran ring, with phenyl and propyl substituents. This compound has garnered interest due to its potential biological activities and synthetic versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-2-propylindeno[2,1-b]pyran typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate indene derivatives with pyran precursors under acidic or basic conditions. Catalysts such as Lewis acids or bases may be employed to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 4-phenyl-2-propylindeno[2,1-b]pyran may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve large-scale production. The choice of solvents, temperature, and pressure conditions are critical factors in the industrial synthesis of this compound.
Análisis De Reacciones Químicas
Types of Reactions
4-Phenyl-2-propylindeno[2,1-b]pyran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of 4-phenyl-2-propylindeno[2,1-b]pyran, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 4-phenyl-2-propylindeno[2,1-b]pyran involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Phenyl-2-propylindeno[2,1-b]furan
- 4-Phenyl-2-propylindeno[2,1-b]thiophene
- 4-Phenyl-2-propylindeno[2,1-b]pyridine
Uniqueness
4-Phenyl-2-propylindeno[2,1-b]pyran is unique due to its specific ring structure and the presence of both phenyl and propyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
62224-60-6 |
|---|---|
Fórmula molecular |
C21H18O |
Peso molecular |
286.4 g/mol |
Nombre IUPAC |
4-phenyl-2-propylindeno[2,1-b]pyran |
InChI |
InChI=1S/C21H18O/c1-2-8-17-14-19(15-9-4-3-5-10-15)21-18-12-7-6-11-16(18)13-20(21)22-17/h3-7,9-14H,2,8H2,1H3 |
Clave InChI |
MSDHCVMXLDQQHN-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC(=C2C3=CC=CC=C3C=C2O1)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Phenyl-4,5-dihydro-1H-chromeno[4,3-d]pyrimidin-2-amine](/img/structure/B11841607.png)
![3-(4-Bromobenzyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B11841608.png)
![Diethyl 1,4-dioxaspiro[4.5]decane-2,3-dicarboxylate](/img/structure/B11841622.png)

![6-[(Acetyloxy)methyl]-2-methyl-4-oxo-4H-1-benzopyran-3-yl acetate](/img/structure/B11841633.png)
![2-{2-[2-(3-Methoxy-phenyl)-ethyl]-phenoxymethyl}-oxirane](/img/structure/B11841636.png)



![3-Cyclopropyl-7-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11841663.png)
![1-Boc-3-[(3-fluorophenyl-amino)-methyl]-azetidine](/img/structure/B11841671.png)

![4-{[(2-Hydroxynaphthalen-1-yl)methyl]amino}benzoic acid](/img/structure/B11841690.png)
